Rhodinyl isobutyrate is part of the broader class of compounds known as fatty alcohol esters, which are esters formed from fatty acids and alcohols. It is particularly associated with the flavor and fragrance industry due to its aromatic properties. The compound can be synthesized from natural sources or through chemical processes involving rhodinol, a terpene alcohol derived from rose oil or other essential oils.
The synthesis of rhodinyl isobutyrate typically involves esterification, where isobutyric acid reacts with rhodinol in the presence of an acid catalyst. Various methods can be employed for this reaction:
Rhodinyl isobutyrate has a molecular formula of and a molecular weight of approximately 226.355 g/mol. The structure features:
The compound's structural formula can be represented as follows:
Rhodinyl isobutyrate participates in various chemical reactions typical of esters:
These reactions are essential for modifying the compound's properties or for synthesizing derivatives with enhanced functionalities.
The mechanism of action for rhodinyl isobutyrate primarily relates to its role as a fragrance compound. Upon application, it interacts with olfactory receptors in the nasal cavity, triggering sensory responses that contribute to its floral scent profile.
Key physical and chemical properties of rhodinyl isobutyrate include:
These properties are crucial for its application in various formulations within the fragrance industry.
Rhodinyl isobutyrate finds extensive applications in:
Rhodinyl isobutyrate (CAS Registry Number 138-23-8) is defined by the IUPAC name 3,7-dimethyloct-7-enyl 2-methylpropanoate. Its molecular formula is C14H26O2, corresponding to a molecular weight of 226.36 g/mol. Structurally, it integrates two key moieties:
The compound typically presents as a colorless to pale yellow oily liquid with moderate viscosity. Key physicochemical properties include:
Spectroscopic identifiers comprise:
Table 1: Physicochemical Properties of Rhodinyl Isobutyrate
Property | Value | Conditions |
---|---|---|
Molecular Formula | C14H26O2 | - |
Molecular Weight | 226.36 g/mol | - |
Density | 0.874–0.890 g/cm³ | 20°C |
Refractive Index | 1.442–1.453 | 20°C |
Boiling Point | 260°C | 760 mmHg |
Flash Point | >100°C | TCC method |
LogP | 5.1 | Estimated |
Water Solubility | 0.582 mg/L | 25°C |
Table 2: Key Spectral Signatures
Technique | Key Peaks | Inference |
---|---|---|
IR Spectroscopy | 1735 cm⁻¹ | Ester carbonyl stretch |
1150–1300 cm⁻¹ | C-O ester linkage | |
¹H NMR | δ 0.8–1.2 ppm (multiplet) | Methyl groups of terpene chain |
δ 5.1 ppm (triplet) | Olefinic proton |
Structurally analogous esters like rhodinyl butyrate (CAS 141-15-1) exhibit longer aliphatic chains, reducing volatility and intensifying fruity nuances [9]. Such molecular variations directly modulate sensory performance in formulations.
Rhodinyl isobutyrate emerged as a synthetic analogue of rose-centric compounds during the early 20th century. Its development paralleled the expansion of terpene chemistry, where isolating natural alcohol "rhodinol" (a geraniol/citronellol mixture) enabled ester synthesis. Key milestones include:
The compound addressed perfumery’s demand for cost-effective rose alternatives. Unlike natural rose otto (requiring ~4,000 kg petals per kg oil), rhodinyl isobutyrate offered a synthetic route with consistent quality. Its odor profile—documented as "sweet natural rose with tropical geranium nuances" by International Flavors & Fragrances in 1987—proved versatile in floral bouquets [1]. By the 1980s, analytical techniques like capillary gas chromatography confirmed its stability in complex matrices, solidifying its role in fine fragrances and functional perfumery.
Natural Occurrence
Rhodinyl isobutyrate is not reported as a naturally occurring compound in botanical or biological sources. Extensive analyses of essential oils (e.g., geranium, rose, citronella) detect rhodinol (3,7-dimethyl-7-octen-1-ol) but not its isobutyrate ester [1] [4]. This absence contrasts with esters like linalyl acetate (abundant in lavender) or neryl isobutyrate (trace component in some flowers), underscoring its synthetic provenance.
Synthetic Production
Industrial synthesis follows esterification of rhodinol with isobutyric acid or its anhydride:
Table 3: Industrial Synthesis Parameters
Parameter | Conditions | Impact |
---|---|---|
Catalyst | Sulfuric acid (0.5–1.0 wt%) | Drives equilibrium to ester |
Temperature | 100–150°C | Optimizes reaction kinetics |
Reaction Time | 4–8 hours | Ensures >95% conversion |
Purification | Vacuum distillation | Removes odor impurities |
Thermodynamic challenges include:
Regulatory distinctions classify it as synthetic (EU DG SANTE No. 09.940; JECFA No. 74), though "natural" grades exist via enzymatic esterification of botanical rhodinol and isobutyric acid. Such variants command premium pricing but are chemically identical [1] [8].
Table 4: Regulatory and Commercial Status
Designation | Identifier | Scope |
---|---|---|
FEMA | 2983 | Flavor usage in USA |
CoE | 297 | Fragrance safety (EU) |
DG SANTE | 09.940 | Food flavor classification |
JECFA | 74 | Global flavor safety |
This synthesis exemplifies industrial adaptation of natural terpene chemistry, balancing olfactory performance with manufacturing efficiency.
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